molecular formula C25H23BrN2O5 B15082498 4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate

4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate

Cat. No.: B15082498
M. Wt: 511.4 g/mol
InChI Key: XXSXBOLAVAXBLH-JVWAILMASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of solvents like dichloromethane and reagents such as bromine and acetic anhydride . The process may involve heating and stirring under reflux conditions to ensure complete reaction.

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, ensuring purity and yield through techniques like recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action for 4-(2-((4-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 4-propoxybenzoate involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes and proteins, potentially inhibiting their activity. The carbohydrazonoyl group may also play a role in binding to biological molecules, affecting cellular pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H23BrN2O5

Molecular Weight

511.4 g/mol

IUPAC Name

[4-[(E)-[[2-(4-bromophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate

InChI

InChI=1S/C25H23BrN2O5/c1-2-15-31-21-11-5-19(6-12-21)25(30)33-23-9-3-18(4-10-23)16-27-28-24(29)17-32-22-13-7-20(26)8-14-22/h3-14,16H,2,15,17H2,1H3,(H,28,29)/b27-16+

InChI Key

XXSXBOLAVAXBLH-JVWAILMASA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=C(C=C3)Br

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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